molecular formula C26H27ClN2O4S B14986307 N-[4-(benzyloxy)phenyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

N-[4-(benzyloxy)phenyl]-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B14986307
M. Wt: 499.0 g/mol
InChI Key: QSCYIJLGFAERID-UHFFFAOYSA-N
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Description

N-[4-(BENZYLOXY)PHENYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy group, a chlorophenyl group, and a methanesulfonyl group attached to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(BENZYLOXY)PHENYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyloxy and chlorophenyl groups, and the attachment of the methanesulfonyl group. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The benzyloxy and chlorophenyl groups can be introduced through nucleophilic substitution reactions.

    Attachment of Methanesulfonyl Group: This step may involve sulfonylation reactions using reagents such as methanesulfonyl chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions: N-[4-(BENZYLOXY)PHENYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(BENZYLOXY)PHENYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-[4-(BENZYLOXY)PHENYL]-1-[(3-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • N-[4-(BENZYLOXY)PHENYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Comparison: Compared to similar compounds, N-[4-(BENZYLOXY)PHENYL]-1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H27ClN2O4S

Molecular Weight

499.0 g/mol

IUPAC Name

1-[(3-chlorophenyl)methylsulfonyl]-N-(4-phenylmethoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C26H27ClN2O4S/c27-23-8-4-7-21(17-23)19-34(31,32)29-15-13-22(14-16-29)26(30)28-24-9-11-25(12-10-24)33-18-20-5-2-1-3-6-20/h1-12,17,22H,13-16,18-19H2,(H,28,30)

InChI Key

QSCYIJLGFAERID-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)CC4=CC(=CC=C4)Cl

Origin of Product

United States

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